methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 72130-98-4
VCID: VC11590142
InChI:
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.2

methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate

CAS No.: 72130-98-4

Cat. No.: VC11590142

Molecular Formula: C7H10N2O2

Molecular Weight: 154.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate - 72130-98-4

Specification

CAS No. 72130-98-4
Molecular Formula C7H10N2O2
Molecular Weight 154.2

Introduction

Chemical Identity and Structural Properties

Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate belongs to the class of isocyanides, organic compounds distinguished by the isocyanide functional group. Its molecular formula is C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2, with a molecular weight of 154.17 g/mol . The compound’s IUPAC name, methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate, reflects its stereochemistry and functional groups:

  • A methyl ester moiety (C(=O)OCH3\text{C(=O)OCH}_3) at the propenoate position.

  • A dimethylamino group (N(CH3)2\text{N(CH}_3\text{)}_2) at the β-position relative to the ester.

  • An isocyanide group (-N≡C\text{-N≡C}) at the α-position.

The (E)-stereochemistry arises from the trans configuration of the substituents around the double bond, as confirmed by its InChIKey FREGRQYTSPAJDX-AATRIKPKSA-N . The SMILES notation CN(C)C=C(C(=O)OC)[N+]#[C-] further illustrates the connectivity and charge distribution .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number113212-14-9
Molecular FormulaC7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight154.17 g/mol
IUPAC NameMethyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate
SMILESCN(C)C=C(C(=O)OC)[N+]#[C-]
InChIKeyFREGRQYTSPAJDX-AATRIKPKSA-N

Synthesis and Preparation

The synthesis of methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate involves strategic functionalization of propenoate derivatives. Two primary methodologies are employed:

Conventional Solution-Phase Synthesis

Applications in Organic Synthesis

Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate is a cornerstone reagent in multicomponent reactions (MCRs), which are prized for their atom economy and efficiency.

Passerini Three-Component Reaction (P-3CR)

In the P-3CR, the compound reacts with a carboxylic acid and an aldehyde to form α-acyloxy amides. The isocyanide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, while the dimethylamino group stabilizes intermediates through resonance.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR employs the compound alongside an amine, aldehyde, and carboxylic acid to generate bis-amide products. Here, the isocyanide’s dual reactivity enables simultaneous engagement with multiple reactants, facilitating the construction of peptide-like structures.

Thiazole Synthesis

The compound serves as a linchpin in the synthesis of thiazoles, heterocycles prevalent in pharmaceuticals. For example, reaction with thiocarboxylic acids yields 2-aminothiazoles via a cycloaddition mechanism.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves and lab coat
Serious Eye DamageH319Use safety goggles or face shield
Respiratory IrritationH335Work in a fume hood
Harmful if SwallowedH302Avoid eating/drinking in lab

The compound is stable under ambient conditions but degrades in the presence of strong oxidizers . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

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